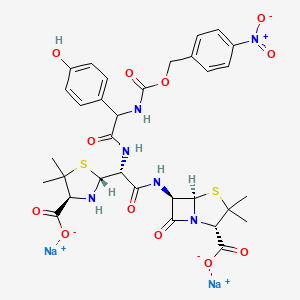
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is an intermediate compound in the synthesis of Amoxicillin, a widely used antibiotic. Amoxicillin is effective against a variety of bacterial infections, including middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves multiple steps. The key steps include:
Formation of the Penicillan-6-yl Intermediate: This step involves the reaction of Penicillin with specific reagents to form the Penicillan-6-yl intermediate.
Introduction of the 4-Nitrophenyl Group: The 4-Nitrophenyl group is introduced through a reaction with 4-Nitrophenyl-methoxycarbonyl chloride.
Formation of the Open Ring Amoxicillinamide: The final step involves the formation of the open ring structure of Amoxicillinamide by reacting the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-Nitrophenyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 4-Nitrophenyl group can yield 4-Nitrophenol, while reduction can yield 4-Aminophenyl derivatives.
科学的研究の応用
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Amoxicillin and other β-lactam antibiotics.
Biology: The compound is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It plays a crucial role in the development of antibiotics for treating bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Amoxicillin.
作用機序
The mechanism of action of 4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves its conversion to Amoxicillin. Amoxicillin works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell.
類似化合物との比較
Similar Compounds
Penicillin: The parent compound from which the Penicillan-6-yl intermediate is derived.
Amoxicillin: The final product synthesized from this intermediate.
Ampicillin: Another β-lactam antibiotic similar to Amoxicillin but with different side chains.
Uniqueness
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Amoxicillin. Its unique chemical properties enable it to undergo specific reactions that are essential for the formation of the final antibiotic product.
特性
分子式 |
C32H34N6Na2O12S2 |
|---|---|
分子量 |
804.8 g/mol |
IUPAC名 |
disodium;(2S,5R,6R)-6-[[(2R)-2-[(2R,4S)-4-carboxylato-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[2-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methoxycarbonylamino]acetyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C32H36N6O12S2.2Na/c1-31(2)21(28(43)44)36-25(51-31)19(24(41)34-20-26(42)37-22(29(45)46)32(3,4)52-27(20)37)33-23(40)18(15-7-11-17(39)12-8-15)35-30(47)50-13-14-5-9-16(10-6-14)38(48)49;;/h5-12,18-22,25,27,36,39H,13H2,1-4H3,(H,33,40)(H,34,41)(H,35,47)(H,43,44)(H,45,46);;/q;2*+1/p-2/t18?,19-,20-,21+,22+,25-,27-;;/m1../s1 |
InChIキー |
ZXWYJAGLZWXESW-HCCPFWDGSA-L |
異性体SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)NC(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
正規SMILES |
CC1(C(NC(S1)C(C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)NC(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


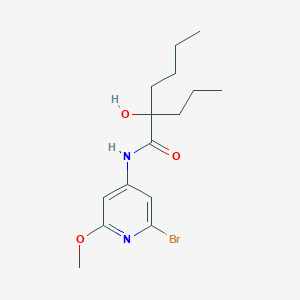
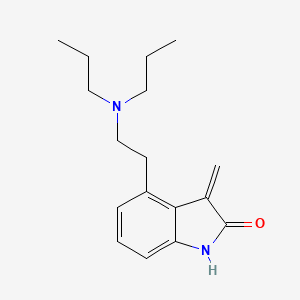
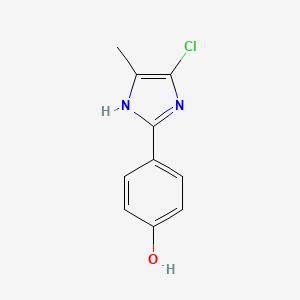
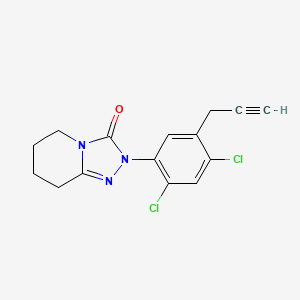

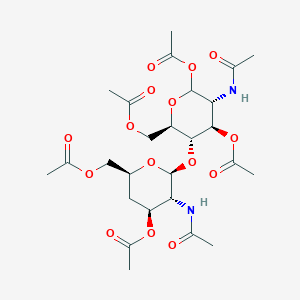
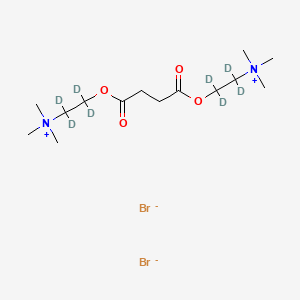
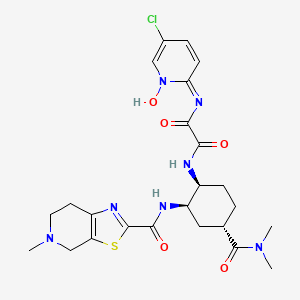
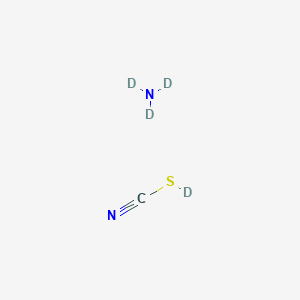
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
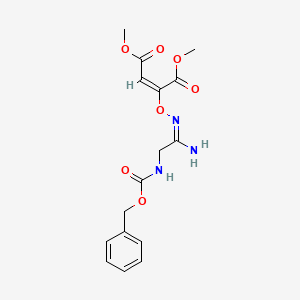

![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)

